molecular formula C6H4BrN3O B2646074 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine CAS No. 2089257-55-4

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine

Cat. No.: B2646074
CAS No.: 2089257-55-4
M. Wt: 214.022
InChI Key: HMIGCYYVWLXIGN-UHFFFAOYSA-N
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Description

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a bromine atom attached to an oxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine typically involves the reaction of oxazolo[4,5-b]pyridin-2-amine with a brominating agent. One common method is the use of N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent. The reaction is carried out at an appropriate temperature to ensure the bromination occurs efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both an oxazole and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCYYVWLXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-55-4
Record name 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
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